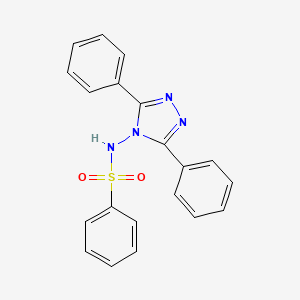

N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide

Description

Properties

CAS No. |

65183-14-4 |

|---|---|

Molecular Formula |

C20H16N4O2S |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

N-(3,5-diphenyl-1,2,4-triazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C20H16N4O2S/c25-27(26,18-14-8-3-9-15-18)23-24-19(16-10-4-1-5-11-16)21-22-20(24)17-12-6-2-7-13-17/h1-15,23H |

InChI Key |

LBWWYBQHVPIBGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide typically involves the following steps:

Formation of the 1,2,4-triazole ring: This can be achieved through the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization.

Introduction of the diphenyl groups: This step involves the substitution of the hydrogen atoms on the triazole ring with phenyl groups, which can be achieved using phenyl halides in the presence of a base.

Attachment of the benzenesulfonamide group: This is typically done through a nucleophilic substitution reaction, where the sulfonamide group is introduced using benzenesulfonyl chloride in the presence of a base.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium or platinum.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 14 | 100 |

These results suggest potential for development as an antimicrobial agent in pharmaceuticals.

Antitumor Activity

The compound has also been evaluated for its antitumor properties in various cancer cell lines. Studies demonstrate that it induces apoptosis and inhibits cell proliferation.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations of 50 µM and above.

Potential Applications in Agriculture

In addition to its pharmaceutical applications, this compound has been investigated for use as a fungicide in agricultural settings due to its antifungal properties.

| Crop Type | Target Pathogen | Efficacy (%) |

|---|---|---|

| Wheat | Fusarium graminearum | 85 |

| Rice | Magnaporthe oryzae | 78 |

These findings highlight its potential as an environmentally friendly alternative to conventional fungicides.

Mechanism of Action

The mechanism of action of N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity. The diphenyl groups contribute to the compound’s hydrophobic interactions, while the benzenesulfonamide group can interact with specific amino acid residues in proteins. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects .

Comparison with Similar Compounds

N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide can be compared with other 1,2,4-triazole derivatives, such as:

Fluconazole: A well-known antifungal agent that contains a triazole ring.

Alprazolam: An anxiolytic drug that also contains a triazole ring.

1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole derivative with anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a triazole ring linked to a benzenesulfonamide moiety. The structure contributes to its biological properties, making it a target for various therapeutic applications.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been evaluated for their effectiveness against various pathogens. A study highlighted that certain triazole derivatives demonstrated significant activity against Toxoplasma gondii, outperforming traditional treatments like sulfadiazine in terms of cytotoxicity and efficacy in vitro .

Anticancer Properties

The mercapto-substituted 1,2,4-triazoles have been recognized for their chemopreventive and chemotherapeutic potential. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in tumor growth . Specifically, this compound may be explored for its potential in cancer treatment due to its structural similarities to other active triazole compounds.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Compounds with triazole rings often inhibit enzymes critical for pathogen survival or cancer cell proliferation. For example, triazole derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis .

- Antioxidant Properties : Some studies suggest that triazole derivatives possess antioxidant properties that can protect cells from oxidative stress, thereby contributing to their therapeutic effects against various diseases .

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- Study on Antimicrobial Efficacy : A recent study demonstrated that a series of triazole sulfonamides exhibited potent antimicrobial activity against Toxoplasma gondii. The IC50 values indicated that these compounds were more effective than traditional treatments .

- Anticancer Activity Assessment : Another investigation into the anticancer properties of triazole derivatives revealed their ability to inhibit cancer cell lines effectively. The mechanism involved apoptosis induction and cell cycle arrest at specific phases .

Table 1: Biological Activity Summary of this compound

Q & A

Q. What are the common synthetic routes for N-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with substituted benzaldehydes or sulfonyl chlorides. For example:

- Route 1 : Reacting 4-amino-3,5-diphenyl-1,2,4-triazole with benzenesulfonyl chloride in ethanol under reflux, catalyzed by glacial acetic acid .

- Route 2 : Condensation of hydrazine derivatives with saccharin-based precursors, followed by sulfonylation . Optimization : Adjusting solvent polarity (e.g., ethanol vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios (e.g., 1:1 molar ratio of triazole to sulfonyl chloride) can improve yields. Monitoring via TLC and recrystallization in chloroform/petroleum ether (1:2) enhances purity .

Q. How can the purity and structural identity of the compound be confirmed using spectroscopic methods?

- IR Spectroscopy : Key bands include ν(NH) at ~3150–3319 cm⁻¹, ν(C=O) at ~1663–1682 cm⁻¹ (if present), and ν(C=S) at ~1243–1258 cm⁻¹ for thiourea derivatives .

- NMR : ¹H NMR shows aromatic protons at δ 7.6–8.3 ppm (4H, ArH) and NH signals at δ 9.6 ppm (s, 2H). ¹³C NMR confirms sulfonamide carbonyls at ~165–170 ppm .

- Mass Spectrometry : Theoretical and experimental molecular weights (e.g., M⁺ 295.09 vs. 296.0 observed) validate synthesis .

Advanced Research Questions

Q. How can tautomeric equilibria in triazole-sulfonamide derivatives be resolved using spectroscopic and computational methods?

Triazole-thione/thiol tautomerism (e.g., 2H- vs. 4H-triazole forms) can be analyzed via:

- IR : Absence of ν(S-H) (~2500–2600 cm⁻¹) and presence of ν(C=S) (~1247–1255 cm⁻¹) confirm the thione form .

- NMR : Integration of NH/ArH ratios and chemical shift differences distinguish tautomers.

- DFT Calculations : Optimizing tautomer geometries and comparing experimental vs. computed spectral data resolves ambiguities .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological activity?

- Functional Group Modification : Introduce electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) groups to the phenyl or sulfonamide moieties to modulate bioactivity .

- In Silico Docking : Use software like AutoDock to predict binding affinities with targets (e.g., carbonic anhydrase or 5-HT₆ receptors) .

- Biological Assays : Compare IC₅₀ values in enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity (MTT assay) across derivatives .

Q. How can X-ray crystallography resolve structural ambiguities in triazole-sulfonamide derivatives?

- Data Collection : Use SHELX programs (SHELXL for refinement, SHELXD for phase solving) to process single-crystal data .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to confirm bond angles/distances (e.g., C-S bond length ~1.76 Å in sulfonamide) .

- Validation : Check CIF files against IUCr standards for torsional angles and hydrogen-bonding networks .

Methodological Challenges

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Cross-Validation : Compare IR, NMR, and MS data with literature (e.g., absence of C=O in IR confirms cyclization ).

- Control Experiments : Synthesize reference compounds (e.g., non-sulfonylated triazole) to isolate spectral contributions.

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign overlapping signals in aromatic regions .

Q. What experimental designs are optimal for evaluating photophysical properties in triazole-sulfonamide hybrids?

- Electronic Effects : Compare emission wavelengths (λem) of triazole (electron-deficient) vs. oxadiazole (electron-rich) derivatives. For example, triazoles exhibit blue-shifted emission due to weaker electron-withdrawing effects .

- Solvatochromism : Test UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess π→π* transitions.

- TD-DFT Modeling : Simulate excited-state transitions to correlate experimental and theoretical λmax values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.